

# The Role of Histone Acetyltransferases in Neuroendocrine Tumors: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Histone Acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their primary function is to transfer an acetyl group to lysine residues on histone and non-histone proteins, a process that typically leads to a more open chromatin structure and transcriptional activation.[1] In the context of oncology, the dysregulation of HAT activity is a recurring theme, contributing to the aberrant gene expression profiles that drive tumorigenesis.[2] Neuroendocrine tumors (NETs), a heterogeneous group of malignancies arising from neuroendocrine cells, are increasingly understood to be influenced by such epigenetic alterations. This guide provides a technical overview of the role of key HATs in NETs, focusing on their mechanisms of action, relevant signaling pathways, and the potential for therapeutic targeting. We consolidate quantitative data, present detailed experimental protocols, and visualize complex molecular interactions to serve as a comprehensive resource for the research and drug development community.

## Key Histone Acetyltransferases in Neuroendocrine Tumors

While the role of histone deacetylases (HDACs) has been more extensively studied in NETs, emerging evidence points to the critical involvement of specific HATs, particularly the p300/CBP, GCN5, and TIP60 families.



### p300/CBP (KAT3A/KAT3B)

The closely related proteins p300 (E1A-associated protein p300) and CREB-binding protein (CBP) are master transcriptional co-activators that integrate signals from numerous pathways to regulate genes involved in cell proliferation, differentiation, and apoptosis.[3] Their function is frequently dysregulated in cancer.[4] In pancreatic cancer, which shares some characteristics with pancreatic NETs (pNETs), p300 is aberrantly expressed in a majority of ductal adenocarcinoma tissues and in all tested pancreatic cancer cell lines.[5] Furthermore, mutations in CREBBP (the gene encoding CBP) have been identified in NETs and are associated with reduced SSTR2 expression, a key biomarker and therapeutic target in these tumors.[6] This suggests that alterations in p300/CBP function are a significant factor in NET pathogenesis.

### GCN5 (KAT2A)

General control non-derepressible 5 (GCN5) is the catalytic subunit of several HAT complexes, including the SAGA complex.[7] It primarily acetylates histone H3 at multiple lysine residues, a mark of active transcription.[8] In the context of lung cancer, including non-small cell lung cancer (NSCLC) which can have neuroendocrine features, GCN5 is highly expressed and its levels correlate with tumor size.[9][10] Studies have shown that GCN5 protein levels are upregulated in NSCLC cells compared to normal lung epithelial cells.[7] This upregulation is critical for driving the expression of key cell cycle regulators.[7][9]

#### **TIP60 (KAT5)**

Tat-interactive protein 60 (TIP60) is the catalytic subunit of the NuA4 complex and is the primary acetyltransferase for histone H4.[1] It is involved in a wide range of cellular processes, including DNA repair and apoptosis.[1] While its role across the broad spectrum of NETs is still being elucidated, its function is critical in specific neuroendocrine malignancies like Merkel cell carcinoma (MCC). In MCC, the oncogenic driver MYCL recruits the TIP60-EP400 complex to drive tumor-promoting transcriptional programs.[4] Changes in KAT5 gene expression have been linked to cancer progression in various tumor types, establishing it as an important tumor suppressor in many contexts.[4]

# Quantitative Data on HATs in Neuroendocrine and Related Cancers







The following tables summarize key quantitative data regarding HAT expression and the efficacy of their inhibitors.

Table 1: Expression Levels of HATs in Neuroendocrine and Related Cancers



НАТ	Cancer Type	Tissue/Cell Line	Method	Key Finding	Reference
p300 (KAT3B)	Pancreatic Ductal Adenocarcino ma	Human Tumor Tissues	Immunohisto chemistry (IHC)	81% (9 out of 11) of tumors showed strong p300 expression, primarily in the nucleus.	[5]
p300 (KAT3B)	Pancreatic Cancer	PSN1, BXPC3, MIAPaCa2, Hs766T, Panc1 cell lines	Western Blot	All five cell lines showed varying levels of endogenous p300 expression.	[5]
GCN5 (KAT2A)	Non-Small Cell Lung Cancer (NSCLC)	Human Tumor Tissues vs. Normal	IHC & mRNA Analysis	GCN5 protein and mRNA levels are significantly upregulated in lung cancer tissues compared to adjacent normal tissues.	[7][9]
GCN5 (KAT2A)	Non-Small Cell Lung Cancer (NSCLC)	Human Tumor Tissues	IHC Score Analysis	GCN5 expression score positively correlates with tumor size.	[9][10]



CREBBP (KAT3A)	Neuroendocri ne Tumors	Patient Tumor Cells	Single-cell SNV analysis	CREBBP mutations were found in over 50% of patients and were more frequent in tumors with low/negative SSTR2 expression.	[6]
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Table 2: In Vitro Efficacy of HAT Inhibitors in Cancer Cell Lines

Inhibitor	Target HAT(s)	Cell Line	Cancer Type	IC50	Reference
C646	p300	Mouse Maxillary Mesenchyme Cells	N/A (Developmen tal Model)	Effective at 10 μM for inhibiting HAT activity and Wnt signaling.	[11]
Adavivint (SMAR-029)	CBP/β- catenin interaction	NT-38 (APC- mutated GEP-NEN cell line)	Gastroentero pancreatic Neuroendocri ne Neoplasm	21.6 nM	[12]
GMX-1778	NAMPT (indirectly affects HATs)	NH-6, Kelly, NCI-H82 (Neuroendocr ine cell lines)	Neuroblasto ma, SCLC	0.9 to 30 nM	[13]
STF-118804	NAMPT (indirectly affects HATs)	NH-6, Kelly, NCI-H82 (Neuroendocr ine cell lines)	Neuroblasto ma, SCLC	0.9 to 30 nM	[13]



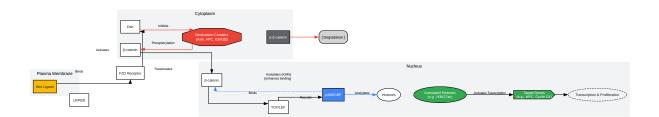
# Signaling Pathways Involving HATs in Neuroendocrine Tumors

HATs do not operate in isolation; they are key nodes in complex signaling networks that drive oncogenesis. The following diagrams illustrate two critical pathways where HATs play a central role in neuroendocrine and related malignancies.

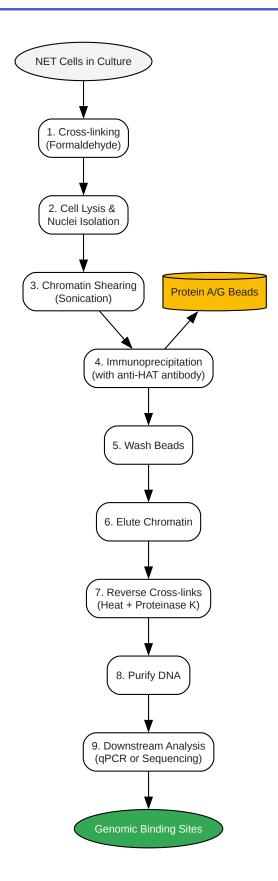
## p300/CBP in the Wnt/β-catenin Pathway in Pancreatic Tumors

The Wnt/ $\beta$ -catenin signaling pathway is fundamental to both development and cancer.[14] Its dysregulation is a known factor in gastrointestinal cancers. In the context of pancreatic tumors, p300/CBP acts as a critical coactivator for  $\beta$ -catenin-mediated transcription. The process begins when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor.[15] This triggers a cascade that leads to the stabilization of  $\beta$ -catenin, allowing it to accumulate and translocate to the nucleus.[14] There, it displaces Groucho/TLE repressors and forms a complex with TCF/LEF transcription factors. p300/CBP is then recruited to this complex, where it can acetylate histones to open the chromatin structure.[16] Additionally, p300 can directly acetylate  $\beta$ -catenin itself at lysine 345, a modification that enhances the binding affinity between  $\beta$ -catenin and TCF4, further potentiating the transcriptional activation of target genes like MYC and Cyclin D1 that drive cell proliferation.[17]









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